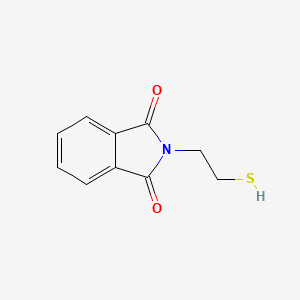

2-(2-Mercaptoethyl)isoindoline-1,3-dione

Description

Overview of Isoindoline-1,3-dione Heterocycles in Academic Research

The isoindoline-1,3-dione, commonly known as the phthalimide (B116566) scaffold, is a prominent heterocyclic compound in medicinal chemistry and organic synthesis. mdpi.comhilarispublisher.com This bicyclic framework, where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring with two carbonyl groups, serves as a crucial building block for a vast array of biologically active molecules. researchgate.netmdpi.com The hydrophobic nature of the phthalimide moiety is thought to enhance the ability of derivative compounds to cross biological membranes. mdpi.com

Academic research has extensively documented the synthesis of N-substituted isoindoline-1,3-dione derivatives to explore a wide spectrum of pharmacological activities. researchgate.net These derivatives have been investigated for numerous potential therapeutic applications, as detailed in the table below.

| Research Area | Investigated Biological Activity of Isoindoline-1,3-dione Derivatives |

| Oncology | Anticancer effects against various cell lines, including blood cancer, lung adenocarcinoma, and colon cancer. nih.govresearchgate.netacs.org |

| Neurology | Potential as anti-Alzheimer's agents through acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, as well as neuroprotective effects against oxidative stress. researchgate.netnih.govmdpi.comtandfonline.com |

| Inflammation & Pain | Investigated as non-steroidal analgesics and anti-inflammatory agents. mdpi.comresearchgate.net |

| Infectious Diseases | Antimicrobial properties, including antibacterial and antifungal activities. researchgate.net |

| Other | Studies have also explored anticonvulsant, hypoglycemic, and immunomodulatory properties. mdpi.comhilarispublisher.com |

The versatility of the isoindoline-1,3-dione scaffold stems from the reactivity of the imide nitrogen, which allows for the straightforward introduction of various substituents, leading to a diverse library of compounds with distinct biological profiles. mdpi.com

Structural Significance of the Mercaptoethyl Moiety in Isoindoline-1,3-dione Derivatives

The defining feature of 2-(2-Mercaptoethyl)isoindoline-1,3-dione is the mercaptoethyl group attached to the nitrogen atom. This side chain contains a terminal sulfhydryl (-SH), or thiol, group, which imparts significant chemical reactivity and functional potential to the molecule.

The thiol group is a critical functional group in chemistry and biology for several reasons:

Nucleophilicity : The sulfur atom in a thiol is a potent nucleophile, readily participating in reactions to form new covalent bonds. This reactivity is crucial for synthetic chemistry, allowing the molecule to be conjugated to other chemical entities. ashp.org

Redox Activity : Thiols can be easily oxidized to form disulfide bonds (-S-S-). This reversible oxidation-reduction is a cornerstone of cellular redox homeostasis and protein structure, most notably in the amino acid cysteine. nih.govwikipedia.org

Metal Binding : Thiols have a high affinity for heavy metals, a property that gives them the name "mercaptans" due to their ability to capture mercury. creative-proteomics.com This characteristic is exploited in nanotechnology, where thiol-containing molecules are used to anchor compounds to gold nanoparticles. mdpi.com

In the context of drug design, introducing a thiol group, such as in a mercaptoethyl moiety, can serve as a strategic chemical handle. For instance, research on sorafenib (B1663141) analogs showed that incorporating a mercaptoethyl group provided a reactive site for conjugation to a drug delivery vehicle under mild conditions, aiming to improve therapeutic concentration at the target tissue. nih.gov Therefore, the mercaptoethyl group on the isoindoline-1,3-dione scaffold endows the molecule with the potential to act as a versatile linker or an active participant in biological redox processes.

Research Landscape of this compound: A Focused Perspective

The specific compound this compound is primarily recognized within the research landscape as a synthetic intermediate rather than an end-product with extensively studied biological activity. Its significance lies in the combination of two key molecular components: the well-established isoindoline-1,3-dione pharmacophore and the highly reactive terminal thiol group.

The research utility of this compound is centered on its role as a building block. The isoindoline-1,3-dione portion provides a stable, biologically relevant core, while the mercaptoethyl side chain offers a reactive site for further chemical modification. This structure allows for the covalent attachment of the phthalimide moiety to other molecules or systems, such as:

Peptides and Proteins : To study interactions or modify biological function.

Drug Delivery Systems : For creating targeted therapeutic agents, similar to the strategy proposed for sorafenib analogs. nih.gov

Surfaces and Nanoparticles : For applications in materials science and diagnostics. mdpi.com

While direct studies detailing the specific biological effects of this compound are not widely published, its value is inferred from the extensive research on its constituent parts. It represents a chemical tool designed to bridge the proven biological relevance of the phthalimide scaffold with the versatile reactivity of the thiol group, enabling the creation of more complex and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-14/h1-4,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOPWFKONJYLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196335 | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-75-9 | |

| Record name | 2-(2-Mercaptoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Mercaptoethyl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHTHALIMIDOETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AV0RD7ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 2 2 Mercaptoethyl Isoindoline 1,3 Dione

Reactivity of the Thiol Group: Redox and Disulfide Bond Formation

The thiol (-SH) group is the most prominent functional group in 2-(2-mercaptoethyl)isoindoline-1,3-dione in terms of its nucleophilicity and redox activity. Thiols are known to participate in a range of redox reactions, with the most common being their oxidation to disulfides. This transformation is a key process in various chemical and biological systems. mdpi.com

The oxidation of the thiol group in this compound leads to the formation of a disulfide-bonded dimer, bis(2-phthalimidoethyl) disulfide. This reaction can be initiated by a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes to form the stable disulfide bond.

Conversely, the disulfide bond can be readily cleaved back to the corresponding thiol through reduction. Common reducing agents for this transformation include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This reversible redox behavior is a hallmark of thiol-disulfide chemistry and is crucial for applications where the controlled formation and cleavage of disulfide links are desired. nih.govspringernature.com

The reactivity of the thiol group is also evident in its ability to participate in thiol-disulfide exchange reactions. In these reactions, a free thiol can attack a disulfide bond, leading to the formation of a new disulfide and a new thiol. This process is essentially a series of SN2-like displacement reactions where sulfur atoms act as both nucleophiles and leaving groups. mdpi.com

Reactions Involving the Imide Nitrogen and Carbonyl Centers

The phthalimide (B116566) group of this compound, while generally stable, possesses reactive sites at the imide nitrogen and the two carbonyl carbons. These sites are susceptible to nucleophilic attack and can participate in various condensation and cyclization reactions.

The carbonyl carbons of the phthalimide moiety are electrophilic and can be attacked by strong nucleophiles. For instance, the reaction of phthalimides with primary amines can lead to the opening of the isoindoline-1,3-dione ring to form N-substituted phthalamides. nih.gov While the imide nitrogen in this compound is substituted, preventing direct N-alkylation as seen in the Gabriel synthesis, the carbonyl groups remain reactive. masterorganicchemistry.com

Condensation reactions can also occur. For example, N-substituted isoindoline-1,3-diones can be synthesized through the condensation of phthalic anhydride (B1165640) with a primary amine, in this case, 2-mercaptoethylamine. nih.govresearchgate.net The presence of an acidic proton on the α-carbon to a carbonyl group in related isoindoline-1,3-dione derivatives can facilitate aminomethylation reactions, a type of Mannich reaction. nih.gov

Furthermore, N-substituted isoindoline-1,3-diones can undergo reactions with various reagents to form more complex heterocyclic systems. For example, they can be key intermediates in the synthesis of isoindoline-1,3-dione-linked triazoles through click chemistry. acs.org

The structure of this compound and its derivatives can be conducive to intramolecular cyclization reactions. These reactions can be triggered by various stimuli, including light or the presence of a catalyst. For instance, photochemical intramolecular hydrogen abstraction in N-alkylphthalimides can lead to the formation of benzazepinedione derivatives. irb.hr

In the context of this compound, the thiol group can act as an internal nucleophile. Under appropriate conditions, it could potentially attack one of the carbonyl carbons, leading to a cyclized product. However, such reactivity would likely require activation of the carbonyl group.

More commonly, intramolecular cyclizations are observed in derivatives where an unsaturated moiety is introduced into the N-substituent. For example, photolysis of N-alkenylphthalimides can result in intramolecular cycloaddition reactions. rsc.org Similarly, palladium-catalyzed intramolecular cyclizations of N-substituted 2-iodobenzamides provide an efficient route to 3-substituted isoindolin-1-ones. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the detailed reaction mechanisms of transformations involving this compound and its derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility. Palladium-catalyzed reactions are particularly important in modern organic synthesis. mdpi.com

Palladium-catalyzed cyclization reactions of N-substituted phthalimides containing an unsaturated tether are powerful methods for constructing complex heterocyclic systems. A general mechanistic pathway for such a reaction, for instance, the cyclization of an N-alkenyl-2-halobenzamide (a close analog), typically involves the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) species to the carbon-halogen bond of the substrate. This step forms an arylpalladium(II) intermediate. nih.govwildlife-biodiversity.com

Carbopalladation or Aminopalladation: The tethered alkene or alkyne then inserts into the arylpalladium bond. This intramolecular insertion, known as carbopalladation, forms a new carbon-carbon bond and a new alkylpalladium(II) species. vu.nl In cases where the nitrogen atom of the imide participates, the process is termed aminopalladation. nih.gov

β-Hydride Elimination or Reductive Elimination: The resulting alkylpalladium(II) intermediate can undergo several subsequent transformations. If a β-hydrogen is present and accessible, β-hydride elimination can occur, leading to a cyclized product with a double bond and regenerating a palladium(0) species. nih.gov Alternatively, if a suitable coupling partner is present, reductive elimination can occur, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst. nih.gov

The specific outcome of the reaction is highly dependent on the nature of the substrate, the palladium catalyst and ligands, and the reaction conditions. wildlife-biodiversity.com Mechanistic studies, often supported by computational chemistry, are essential for elucidating the intricate details of these catalytic cycles. nih.gov

Understanding Stereochemical Control in Chiral Syntheses

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The compound this compound possesses two key structural motifs that can be exploited to influence the stereochemical outcome of a reaction: the bulky phthalimide group and the nucleophilic mercaptoethyl side chain. While specific studies detailing the use of this compound as a chiral auxiliary or directing group are not extensively documented, the principles of stereochemical control can be understood by examining the roles of its constituent parts in asymmetric synthesis.

The phthalimide group, a derivative of isoindoline-1,3-dione, is frequently employed as a protecting group for primary amines. Its considerable steric bulk can play a crucial role in directing the approach of reagents to a prochiral center. In reactions involving a substrate containing a phthalimide group, the voluminous nature of this moiety can shield one face of the molecule, compelling an incoming reagent to attack from the less hindered face. This steric hindrance is a fundamental strategy for achieving facial selectivity and, consequently, controlling the formation of a specific stereoisomer.

Furthermore, the phthalimide group can exert electronic effects that influence the reactivity of adjacent C-H bonds. Its electron-withdrawing nature can deactivate nearby positions, preventing undesired side reactions and enhancing the selectivity of a desired transformation at a more remote site. In the context of catalytic asymmetric reactions, the phthalimide group can interact with a chiral catalyst, forming a well-defined transition state that favors the formation of one enantiomer over the other.

The mercaptoethyl group introduces a soft nucleophilic sulfur atom, which can also participate in stereochemical control. Sulfur-containing functional groups are known to act as directing groups in various metal-catalyzed reactions. The sulfur atom can coordinate to a metal catalyst, bringing the catalyst into close proximity to the reactive center and influencing the stereochemical course of the reaction. For instance, in an asymmetric hydrogenation or cyclization, the coordination of the thiol or a derived thioether to the metal center of a chiral catalyst can lock the conformation of the substrate, leading to high levels of enantioselectivity.

Chiral sulfur compounds, such as sulfoxides derived from the thiol group, are themselves powerful chiral auxiliaries. Oxidation of the thiol in this compound to a sulfoxide (B87167) would create a chiral center at the sulfur atom. This chiral sulfoxide could then direct subsequent stereoselective transformations at a different part of the molecule. The stereochemical outcome would be dictated by the configuration of the sulfoxide, which can often be controlled during its synthesis.

The interplay between the phthalimide and mercaptoethyl groups could lead to a cooperative effect in stereochemical control. For example, the phthalimide could provide the initial steric bias, while the sulfur atom could fine-tune the selectivity through coordination to a catalyst.

To illustrate how reaction parameters can influence stereochemical control in a hypothetical chiral synthesis employing a derivative of this compound as a chiral auxiliary, consider the data in the table below. This table presents plausible outcomes for an asymmetric aldol (B89426) reaction where the thiol is part of a chiral ligand complexing with a Lewis acid catalyst.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of syn isomer |

|---|---|---|---|---|---|

| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85:15 | 92 |

| 2 | SnCl₄ | CH₂Cl₂ | -78 | 90:10 | 88 |

| 3 | TiCl₄ | Toluene | -78 | 80:20 | 85 |

| 4 | TiCl₄ | CH₂Cl₂ | -40 | 75:25 | 70 |

The hypothetical data illustrates that both the choice of Lewis acid and the solvent can have a significant impact on both the diastereoselectivity and the enantioselectivity of the reaction. Furthermore, temperature is a critical parameter, with lower temperatures generally leading to higher selectivity.

Advanced Spectroscopic and Structural Characterization of 2 2 Mercaptoethyl Isoindoline 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. The ¹H NMR spectrum of 2-(2-Mercaptoethyl)isoindoline-1,3-dione, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, exhibits distinct signals corresponding to the different sets of protons in the molecule.

The aromatic protons of the phthalimide (B116566) group appear in the downfield region, consistent with the deshielding effect of the aromatic ring current. These protons present as two multiplets, one centered at approximately 7.85 ppm and the other at 7.72 ppm, each integrating to two protons. The protons of the ethyl linker give rise to two signals. A triplet at 3.95 ppm is assigned to the methylene group adjacent to the nitrogen atom (-N-CH₂-). Its multiplicity is due to coupling with the neighboring methylene group. The second methylene group (-CH₂-SH) appears as a quartet at 2.90 ppm, resulting from coupling with both the adjacent methylene protons and the thiol proton. The thiol proton (-SH) itself is observed as a triplet at 1.63 ppm, a characteristic chemical shift for mercaptans, with its splitting caused by the adjacent methylene group.

Interactive Data Table: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.85 | Multiplet | - | 2H | Aromatic (H-4, H-7) |

| 7.72 | Multiplet | - | 2H | Aromatic (H-5, H-6) |

| 3.95 | Triplet | 6.8 | 2H | -N-CH₂- |

| 2.90 | Quartet | 6.8 | 2H | -CH₂-SH |

Carbon-¹³C) NMR Analysis

Carbon-¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known values for its constituent functional groups.

The isoindoline-1,3-dione core is expected to show characteristic signals for the carbonyl carbons and the aromatic carbons. The two equivalent carbonyl carbons (C=O) of the imide would appear significantly downfield, typically in the range of 165-170 ppm. The aromatic ring would produce three distinct signals: one for the quaternary carbons to which the carbonyl groups are attached (around 132 ppm), and two for the protonated aromatic carbons (between 123 and 135 ppm). The ethyl linker would show two signals in the aliphatic region: the carbon bonded to the nitrogen (-N-CH₂) is expected around 40 ppm, while the carbon bonded to the sulfur (-CH₂-SH) would be found further upfield, typically in the 20-30 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~168 | C=O |

| ~134 | Aromatic CH |

| ~132 | Aromatic C (quaternary) |

| ~123 | Aromatic CH |

| ~40 | -N-CH₂- |

Advanced and Heteronuclear NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the adjacent methylene groups of the ethyl chain (-N-CH₂-CH₂-SH) and the coupling between the -CH₂-SH protons and the -SH proton.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the -N-CH₂- and -CH₂-SH carbon signals based on their corresponding proton resonances.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be the strong absorptions from the carbonyl (C=O) groups of the imide functionality. These typically appear as two distinct bands: an asymmetric stretching vibration around 1770-1780 cm⁻¹ and a symmetric stretching vibration near 1700-1710 cm⁻¹.

The aromatic part of the molecule would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic methylene (CH₂) groups of the ethyl chain would show C-H stretching absorptions just below 3000 cm⁻¹. A key, though often weak, absorption for this molecule is the S-H stretching of the thiol group, which is expected in the 2550-2600 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| >3000 | Medium | C-H stretch | Aromatic |

| <3000 | Medium | C-H stretch | Aliphatic (CH₂) |

| 2550-2600 | Weak | S-H stretch | Thiol |

| 1770-1780 | Strong | C=O asymmetric stretch | Imide |

| 1700-1710 | Strong | C=O symmetric stretch | Imide |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₉NO₂S), the calculated exact mass is approximately 207.0354 Da. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 207.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the ethylthio group. Loss of the mercaptoethyl radical (•CH₂CH₂SH) would lead to a fragment corresponding to the phthalimide cation at m/z = 147. Another characteristic fragmentation pathway for phthalimides involves the loss of carbon monoxide (CO), which could lead to subsequent fragment ions. Cleavage of the C-S bond could also occur, generating ions that provide further evidence for the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion |

|---|---|

| 207 | [C₁₀H₉NO₂S]⁺ (Molecular Ion) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is instrumental in the structural characterization of novel compounds and for confirming the identity of synthesized molecules. researchgate.net For N-substituted phthalimide derivatives, HRMS, often coupled with tandem mass spectrometry (MS/MS), helps in elucidating complex fragmentation behaviors under collision-induced dissociation (CID) conditions. researchgate.net

The high mass accuracy provided by analyzers like quadrupole time-of-flight (Q-TOF) allows for the determination of chemical formulas for both parent and product ions, which is invaluable for structural characterization. researchgate.net In studies of related compounds, HRMS has been successfully applied to identify metabolites and degradation products in various matrices, demonstrating its sensitivity and precision. researchgate.netnih.gov For instance, liquid chromatography coupled with high-resolution MS (LC-HRMS) has been validated for the quantification of phthalimide, a core structure in the target compound, in complex samples like tea and herbal infusions. nih.gov

Table 1: Illustrative HRMS Data for Phthalimide Derivatives

| Derivative Type | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| N-substituted phthalimides | ESI-Q-TOF | Varies | Loss of CO, Loss of substituent chain | xml-journal.net |

| Phthalimide Esters | ESI-MS/MS | Varies | Characteristic ester cleavage | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar, non-volatile, and thermally labile compounds, making it ideal for many phthalimide derivatives. slideshare.netlibretexts.orgmtoz-biolabs.com The method generates ions directly from a liquid solution by creating a fine spray of charged droplets, which allows for the analysis of molecules with minimal fragmentation. slideshare.netlibretexts.org

Studies on various N-substituted phthalimide derivatives using ESI-MS, often in positive mode and coupled with high-resolution analyzers like Q-TOF, have been conducted to understand their fragmentation pathways. xml-journal.net A common fragmentation behavior observed across several related compounds involves the classical loss of carbon monoxide (CO). xml-journal.net Another significant fragmentation pathway is the cleavage and loss of the N-substituent group from the phthalimide core. xml-journal.net Spectral analysis of certain phthalimide analogs has successfully confirmed their structure and homogeneity through the identification of molecular quasi-ions. nih.gov

The combination of ESI with tandem mass spectrometry (ESI-MS/MS) provides even greater structural detail by allowing for the controlled fragmentation of selected precursor ions to analyze the resulting fragment ions. mtoz-biolabs.com This approach integrates the high ionization efficiency of ESI with the high resolution and selectivity of tandem mass spectrometry, enabling the accurate analysis of complex samples. mtoz-biolabs.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile organic compounds. ub.edu In the context of this compound and its analogs, GC-MS is primarily used for purity assessment and identification, particularly of the core phthalimide structure. nih.govnih.goveurl-pesticides.eu

However, the analysis of phthalimide-containing compounds by GC can be challenging. Accurate quantification of molecules like folpet, which contains a phthalimide moiety, is problematic because it can degrade into phthalimide during the high temperatures of GC analysis. nih.goveurl-pesticides.eu This thermal degradation can lead to an overestimation of the phthalimide content and potential analytical artifacts. nih.gov To overcome these challenges, methods are often carefully developed, sometimes in combination with liquid chromatography approaches, to ensure accurate quantification. nih.goveurl-pesticides.eu

GC-MS systems can employ various ionization methods, with Electron Ionization (EI) being the most common, providing reproducible mass spectra that can be compared against spectral libraries for compound identification. ub.edu For complex matrices, tandem mass spectrometry (GC-MS/MS) is often used to enhance selectivity and sensitivity. nih.govthermofisher.com

Table 2: GC-MS Systems and Ionization Methods

| Ionization Method | Analyzer Type | Common Application Mode |

|---|---|---|

| Electron Ionization (EI) | Quadrupole Mass Filter, Ion Trap | Scan or Single-Ion Monitoring (SIM) |

| Positive Chemical Ionization (PCI) | Quadrupole Mass Filter | Molecular ion determination |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, which are related to its structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. For phthalimide and its derivatives, the UV-Vis absorption spectra are characterized by bands arising from π-π* transitions within the aromatic isoindoline-1,3-dione core.

The specific absorption maxima (λmax) and the intensity of these bands can be influenced by the nature of the substituent on the nitrogen atom and by the solvent environment. sonar.ch For example, studies on 4-substituted phthalimide 2-hydroxy-Schiff bases show solvent-dependent tautomeric equilibria that are clearly observable in the absorption spectra. sonar.ch In one such study, a derivative exhibited distinct absorption profiles in solvents like toluene, acetonitrile (B52724), and methanol, indicating different tautomeric forms. sonar.ch Similarly, the UV-Vis spectra of various isoindole-1,3-dione compounds have been recorded in dichloromethane to determine their optical parameters, such as the absorbance band edge and optical band gap. acgpubs.org These studies show that the absorbance band edge for a series of N-substituted isoindole-1,3-dione derivatives varies from 4.366 to 4.662 eV. acgpubs.org

Table 3: UV-Vis Absorption Data for Selected Phthalimide Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione | Not Specified | ~320, ~420 | researchgate.net |

| 2-(3-ethoxy-4-hydroxybenzylideneamino)isoindoline-1,3-dione | Not Specified | ~330, ~380 | researchgate.net |

| 4-substituted phthalimide 2-hydroxy-Schiff base | Toluene | ~350, ~440 | sonar.ch |

Photoluminescence Studies for Optically Active Derivatives

Photoluminescence, specifically fluorescence, is a phenomenon where a molecule absorbs light at one wavelength and emits it at a longer wavelength. While simple N-substituted phthalimides often show little to no emission, the introduction of specific functional groups can significantly enhance their fluorescence quantum yields. rsc.orgresearchgate.net

Research on N-cyclohexylphthalimides has demonstrated that incorporating an electron-donating alicyclic amino group at the 4-position of the phthalimide ring leads to enhanced fluorescence emission. rsc.orgresearchgate.net This enhancement is attributed to the formation of an intramolecular charge-transfer (ICT) state upon excitation. rsc.org The fluorescence properties are often highly dependent on solvent polarity, a phenomenon known as solvatochromism. rsc.orgresearchgate.net

The position of the substituent is critical; 4-substituted derivatives tend to form a planar ICT state and exhibit high fluorescence yields, whereas 3-substituted analogs are suggested to form a twisted ICT (TICT) state, resulting in much lower quantum yields. rsc.org Some of these optically active derivatives also show high fluorescence in the crystalline state, making them promising candidates for novel fluorescent materials. rsc.org Studies on 1,8-naphthalimide derivatives, which are structurally related, also show strong fluorescence properties that can be modulated by introducing specific acceptor units, making them useful as fluorescent sensors for metal ions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a molecule.

The crystal structures of numerous N-substituted isoindoline-1,3-dione derivatives have been determined. For instance, the structure of 2-(2-hydroxyethyl)isoindoline-1,3-dione was solved, revealing a monoclinic crystal system with space group P21/n. researchgate.net In this structure, the phthalimide unit is essentially planar, and the molecule exhibits intermolecular hydrogen bonding between the hydroxyl group and a carbonyl oxygen atom of an adjacent molecule. researchgate.net

Similarly, the crystal structure of N-[2-(phenylseleno)ethyl]phthalimide was found to be in the monoclinic space group P21/c. scirp.org The analysis of N-ethyl phthalimide esters has shown how different substituents on the aromatic ring influence crystal stability and molecular packing. nih.govresearchgate.net In the case of 2-(2-bromoethyl)isoindoline-1,3-dione, the asymmetric unit was found to contain three crystallographically independent molecules, with the N—C—C—Br side chains adopting different (anti and gauche) conformations. nih.gov This structural diversity in the solid state highlights the conformational flexibility of the ethyl substituent.

Table 4: Selected Crystal Structure Data for N-Substituted Phthalimide Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-(2-Hydroxyethyl)isoindoline-1,3-dione | C₁₀H₉NO₃ | Monoclinic | P2₁/n | Planar phthalimide unit, intermolecular H-bonding | researchgate.net |

| N-[2-(Phenylseleno)ethyl]phthalimide | C₁₆H₁₃NO₂Se | Monoclinic | P2₁/c | Contains Se-C(alkyl) and Se-C(aryl) linkages | scirp.org |

| N-(2-Methoxyethyl)phthalimide | C₁₁H₁₁NO₃ | Orthorhombic | Pnma | Molecule lies on a crystallographic mirror plane | nih.gov |

Coordination Chemistry of Isoindoline 1,3 Dione Derivatives

Ligand Design Principles for Isoindoline-1,3-dione Based Systems

The design of ligands based on the isoindoline-1,3-dione framework is guided by several key principles aimed at achieving specific coordination geometries, electronic properties, and stability of the resulting metal complexes. The phthalimide (B116566) group itself, containing two carbonyl oxygens and a nitrogen atom within a rigid aromatic structure, offers multiple potential coordination sites. researchgate.net

The primary design considerations include:

Nature of the N-substituent: The group attached to the imide nitrogen is crucial in defining the ligand's denticity and the nature of the donor atoms. For "2-(2-Mercaptoethyl)isoindoline-1,3-dione," the ethylmercapto side chain introduces a soft sulfur donor atom, which exhibits a high affinity for soft metal ions.

Hard and Soft Acid-Base (HSAB) Theory: The presence of both hard (carbonyl oxygen) and soft (thiol sulfur) donor atoms in "this compound" allows for selective coordination with a range of metal ions. Hard metal ions are expected to prefer coordination with the oxygen atoms, while soft metal ions will favor the sulfur atom.

Chelation: The ethyl linker between the phthalimide nitrogen and the sulfur atom allows for the formation of a stable five-membered chelate ring upon coordination of the sulfur to a metal center that might also interact with a carbonyl oxygen. Chelation significantly enhances the thermodynamic stability of the resulting complex (the chelate effect).

Steric Hindrance: The steric bulk of the N-substituent can influence the coordination geometry around the metal center. The relatively flexible and unhindered 2-mercaptoethyl group is not expected to impose significant steric constraints.

The delocalized π-electron system of the isoindoline-1,3-dione moiety can also be exploited in the design of ligands for applications in materials science, such as nonlinear optics. acgpubs.org

Synthesis of Metal Complexes with Isoindoline-1,3-dione Ligands

The synthesis of metal complexes with isoindoline-1,3-dione-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jmchemsci.com For "this compound," the synthesis would likely proceed by reacting the deprotonated thiol form of the ligand (thiolate) with a metal salt.

A general synthetic procedure can be outlined as follows:

Deprotonation of the Ligand: The thiol proton of "this compound" is acidic and can be removed by a suitable base (e.g., sodium hydroxide, triethylamine) to generate the thiolate anion. This enhances the nucleophilicity of the sulfur atom, facilitating coordination.

Reaction with Metal Salt: The deprotonated ligand is then reacted with a metal salt (e.g., chlorides, nitrates, acetates of transition metals) in a solvent in which both reactants are soluble, such as ethanol (B145695) or dimethylformamide (DMF).

Control of Stoichiometry: The molar ratio of the metal to the ligand is carefully controlled to obtain the desired complex, be it a 1:1, 1:2, or other stoichiometry. brieflands.com

Isolation and Purification: The resulting metal complex, often a precipitate, is then isolated by filtration, washed to remove any unreacted starting materials, and dried. jmchemsci.com Recrystallization from a suitable solvent may be necessary for purification.

The reaction conditions, such as temperature and reaction time, would be optimized to ensure the complete formation of the desired complex.

Spectroscopic Characterization of Novel Metal Complexes

The formation and structure of metal complexes with "this compound" would be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand.

The characteristic C=O stretching vibrations of the phthalimide group, typically observed around 1700-1770 cm⁻¹, are expected to shift to lower wavenumbers upon coordination of one or both carbonyl oxygens to a metal center. cu.edu.eg

The disappearance of the S-H stretching vibration (usually a weak band around 2550-2600 cm⁻¹) would confirm the deprotonation of the thiol group and coordination of the sulfur atom.

The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-S and M-O bonds. cu.edu.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion.

Ligand-to-metal charge transfer (LMCT) bands, particularly from the sulfur donor to the metal center, may appear in the visible region.

For transition metal complexes, d-d transitions can be observed, and their positions and intensities are indicative of the coordination environment (e.g., octahedral, tetrahedral, square planar). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes.

Upon coordination, shifts in the signals of the protons and carbons near the coordinating atoms (the ethyl group and the phthalimide ring) are expected.

The disappearance of the thiol proton signal in ¹H NMR would also confirm deprotonation and coordination. brieflands.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the complex and confirm its composition. researchgate.net

| Spectroscopic Technique | Expected Observations for "this compound" Metal Complexes |

| Infrared (IR) | Shift of C=O stretching bands to lower frequency. Disappearance of S-H stretching band. Appearance of new M-S and M-O bands. |

| UV-Visible | Appearance of ligand-to-metal charge transfer (LMCT) bands. Observation of d-d transitions for transition metal complexes. |

| NMR (¹H, ¹³C) | Shifts in the signals of protons and carbons adjacent to the coordinating S and O atoms. Disappearance of the SH proton signal. |

| Mass Spectrometry | Determination of the molecular weight of the complex, confirming the metal-to-ligand ratio. |

Structural Aspects of Metal-Isoindoline-1,3-dione Complexes (from X-ray Data)

Coordination Geometry: The coordination number and geometry around the metal center would depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries include tetrahedral, square planar, and octahedral. jocpr.com

Bond Lengths and Angles: X-ray crystallography would provide precise measurements of the M-S and M-O bond lengths, as well as the bond angles within the chelate ring. The M-S bond lengths are expected to be consistent with those observed for other metal-thiolate complexes.

Chelate Ring Conformation: The five-membered chelate ring formed by the coordination of the mercaptoethyl side chain would likely adopt an envelope or a twisted conformation to minimize steric strain.

Crystal Packing: The packing of the complex molecules in the crystal lattice would be determined by intermolecular forces such as van der Waals interactions and, if present, hydrogen bonding.

For instance, in a hypothetical square planar complex with a metal like Ni(II) or Pd(II), the "this compound" ligand could act as a bidentate S,O-donor, with the remaining coordination sites occupied by other ligands or another molecule of the isoindoline-1,3-dione derivative.

Theoretical Studies on Metal-Ligand Bonding and Electronic Properties within Complexes

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for understanding the nature of metal-ligand bonding and the electronic properties of complexes. semanticscholar.org

Spectroscopic Predictions: DFT calculations can be used to predict the vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) of the complexes. semanticscholar.org Comparison of the calculated spectra with the experimental data can aid in the structural assignment of the complexes.

Thermodynamic Parameters: The stability of the complexes can be assessed by calculating thermodynamic parameters such as the binding energy between the metal ion and the ligand.

These theoretical studies would complement experimental findings and provide a deeper understanding of the coordination chemistry of "this compound".

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Synthetic Precursors and Building Blocks

The dual functionality of 2-(2-Mercaptoethyl)isoindoline-1,3-dione positions it as a strategic building block in organic synthesis. The phthalimide (B116566) moiety often serves as a protected form of a primary amine, while the thiol group can undergo a wide range of selective reactions.

In the synthesis of complex organic molecules, the thiol group of this compound can be leveraged for various coupling and addition reactions. The phthalimide group, known for its stability, can be carried through multiple synthetic steps and later removed if necessary to reveal a primary amine. The thiol group's reactivity allows for the formation of carbon-sulfur bonds, which are integral to numerous biologically active compounds and functional materials. nih.gov

Key reactions involving the thiol group include:

Michael Addition: The nucleophilic thiol can add to α,β-unsaturated carbonyl compounds, forming thioether linkages. This is a common strategy for building more complex carbon skeletons.

Thiol-Ene "Click" Reaction: Under radical or photochemical initiation, the thiol group readily adds across a double bond (an ene), providing a highly efficient and atom-economical method for linking molecular fragments. irb.hr

Thiol-Yne "Click" Reaction: Similar to the thiol-ene reaction, this process involves the addition of the thiol to a triple bond, yielding vinyl sulfide (B99878) intermediates that can be further functionalized.

Disulfide Bond Formation: The thiol can be oxidized to form a disulfide bond, allowing for the dimerization of the molecule or its linkage to other thiol-containing molecules.

These reactions enable the incorporation of the phthalimide unit into larger, more intricate structures, making it a valuable intermediate in multi-step syntheses.

The reactive thiol group is a key precursor for the synthesis of various sulfur-containing heterocycles, which are a prominent class of compounds in medicinal chemistry. organic-chemistry.orgarkat-usa.org By reacting this compound with appropriate bifunctional reagents, a range of heterocyclic rings can be constructed.

For instance, the thiol group can react with compounds containing carbonyls, halides, or other leaving groups to initiate cyclization. This approach opens pathways to heterocycles such as thiazolidinones, benzothiazines, and other sulfur-containing ring systems that are otherwise challenging to synthesize. researchgate.netnih.gov

| Reactant Class | Reaction Type | Resulting Heterocycle (Potential) |

|---|---|---|

| α-Halo Ketones | Cyclocondensation | Thiazole derivatives |

| Aldehydes/Ketones with an α-hydrogen | Condensation/Cyclization | 1,3-Thiazinane derivatives |

| Carbon Disulfide | Addition/Cyclization | Dithiocarbamate derivatives |

| Unsaturated Esters | Michael Addition/Intramolecular Cyclization | Thiolactone derivatives |

Applications in Polymer Science

In polymer science, the thiol group of this compound enables its use both as a monomer for polymer synthesis and as a functionalizing agent for modifying existing polymer surfaces. The presence of the phthalimide group can impart desirable properties such as increased thermal stability and specific optical characteristics to the final polymer. nih.gov

One of the most significant applications is in thiol-ene polymerization . This "click" chemistry reaction involves the step-growth radical addition of a thiol to an alkene. irb.hr When used with multifunctional alkenes, this compound can act as a cross-linker or be incorporated into the polymer backbone, leading to the formation of homogeneous polymer networks under mild, often photochemical, conditions. irb.hr

Furthermore, the thiol group can be used for the post-polymerization modification of polymers. By reacting with polymers that have pendant alkene or other thiol-reactive groups, it allows for the grafting of the phthalimide moiety onto the polymer surface, altering properties such as hydrophilicity, refractive index, and chemical resistance.

Utilization in Dye and Colorant Development

The isoindoline-1,3-dione structure is a known chromophore and is a core component in a variety of commercial dyes and pigments. nih.gov The photophysical properties of the phthalimide ring system can be tuned by substitution, making it a versatile scaffold for colorant design. rsc.org

The mercaptoethyl group in this compound provides a powerful tool for anchoring the dye molecule to various substrates. Thiols are known to form strong, stable bonds with noble metal surfaces, such as gold and silver, through the formation of self-assembled monolayers (SAMs). biotium.comavantorsciences.com This allows for the precise and ordered arrangement of the chromophore on a surface, which is critical for applications in sensors and molecular electronics.

Additionally, the thiol group is highly reactive towards maleimide (B117702) functional groups, a common pairing used in bioconjugation. biotium.comavantorsciences.com This enables the covalent attachment of the phthalimide-based dye to proteins, antibodies, or other biomolecules for use as fluorescent labels in biological imaging and assays.

Photochromic Materials

Photochromic materials are compounds that undergo a reversible change in their optical properties upon exposure to electromagnetic radiation. researchgate.net While the phthalimide core itself is not typically classified as a photochromic group, it can be incorporated into larger molecular systems that do exhibit this behavior. The photochemical reactivity of N-substituted phthalimides has been studied, and they can undergo transformations like H-abstraction and cycloadditions upon irradiation. irb.hrresearchgate.net

The development of phthalimide-containing photochromic materials is a potential area of application. The thiol group could serve as a synthetic handle to link the phthalimide unit to a known photochromic scaffold, such as a spiropyran or diarylethene, potentially modulating the switching properties of the final molecule. However, this remains a largely exploratory field for this specific compound.

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs)

Phthalimide derivatives are gaining attention as promising materials for use in optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their electron-accepting nature and good electron-transport abilities. rsc.org They have been investigated as emitters in the active layer of OLED devices. rsc.org The inherent electronic properties of the phthalimide ring system contribute to its potential for creating efficient and stable light-emitting materials.

The presence of the 2-(2-mercaptoethyl) side chain offers a distinct advantage for OLED fabrication. The thiol group can act as a robust anchoring unit to bind the molecule directly to metal electrode surfaces, such as gold. This can be used to form highly ordered self-assembled monolayers (SAMs) on the electrode, which can improve charge injection, enhance device stability, and control the interface between the organic layer and the electrode. rsc.orgcore.ac.uk

Another potential application is in the surface functionalization of quantum dots (QDs), which are nanocrystals used in modern display technologies. Thiol-containing ligands are widely used to stabilize QDs and passivate their surface, enhancing their quantum yield and stability. The phthalimide moiety, with its favorable electronic properties, could serve as part of a capping ligand that also participates in the electronic processes of the QD device.

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Mercaptoethyl)isoindoline-1,3-dione to improve yield and purity?

Methodological Answer: Synthesis optimization requires a factorial experimental design to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a pre-experimental screening using fractional factorial design can identify critical variables impacting yield and purity . Subsequent purification via column chromatography or recrystallization, as demonstrated in phthalimide derivative syntheses , ensures removal of byproducts. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting reaction time based on intermediate stability are key steps.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton environments and carbon骨架 connectivity.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretches at ~1700 cm, S-H stretches at ~2550 cm).

- X-ray Crystallography: Single-crystal diffraction resolves absolute configuration and bond geometries, as shown in isoindoline-dione derivatives . Ensure crystals are grown in inert solvents (e.g., dichloromethane/hexane) to avoid hydration artifacts.

Q. What are the key considerations for designing experiments to study the thiol group's reactivity in this compound?

Methodological Answer: Design experiments with controlled variables:

- pH Dependence: Thiol (-SH) reactivity is pH-sensitive; use buffered solutions to isolate redox or nucleophilic behavior.

- Competing Reactions: Introduce alkylating agents (e.g., iodoacetamide) to quantify thiol-specific reactivity versus amine or carbonyl interactions.

- Pre-test/Post-test Design: Compare reactivity before and after thiol-blocking agents to validate specificity . Kinetic studies under inert atmospheres (N/Ar) prevent oxidation artifacts.

Advanced Research Questions

Q. How can computational chemistry methods like Density Functional Theory (DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Workflow:

- Geometry Optimization: Use B3LYP/6-311++G(d,p) to minimize energy and determine ground-state structure .

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Transition State Modeling: Identify reaction pathways (e.g., thiol-disulfide exchange) using Nudged Elastic Band (NEB) methods.

- Validation: Cross-reference computed vibrational spectra (IR) with experimental data to ensure model accuracy .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

- Multi-Method Validation: Compare DFT-derived bond lengths/angles with X-ray crystallography data . Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces.

- Sensitivity Analysis: Vary DFT functionals (e.g., M06-2X vs. ωB97XD) to assess prediction robustness .

- Experimental Replication: Redesign syntheses under controlled conditions (e.g., anhydrous, low O) to isolate variables conflicting with simulations .

Q. How can Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP) maps elucidate the electronic environment of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis:

- Use CrystalExplorer to generate surfaces from X-ray data, highlighting intermolecular interactions (e.g., S···H contacts) .

- Quantify interaction contributions via 2D fingerprint plots.

- MEP Mapping:

- Compute electrostatic potentials at the B3LYP/6-311++G(d,p) level to visualize nucleophilic (red) and electrophilic (blue) regions .

- Correlate MEP findings with experimental reactivity (e.g., thiolate formation in basic conditions).

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction simulation for this compound?

Methodological Answer:

- Multi-Physics Modeling: Integrate reaction kinetics with mass transfer simulations in COMSOL to predict scalability (e.g., batch vs. flow reactors).

- AI Optimization: Train neural networks on experimental datasets to predict optimal reaction conditions (e.g., solvent ratios, catalyst loading) .

- Real-Time Adjustment: Implement closed-loop systems where AI modifies parameters (e.g., temperature) based on in-situ spectroscopy feedback .

Q. What advanced spectroscopic techniques characterize the dynamic behavior of the mercaptoethyl moiety in solution?

Methodological Answer:

- 2D NMR (COSY, NOESY): Resolve spatial proximities between thiol protons and adjacent groups, detecting conformational flexibility.

- Variable-Temperature NMR: Monitor thiol tautomerism or rotational barriers by acquiring spectra at 25–60°C.

- EPR Spectroscopy: Detect radical intermediates during thiol oxidation using spin traps (e.g., TEMPO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.